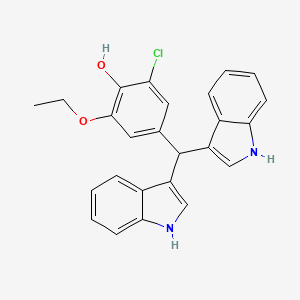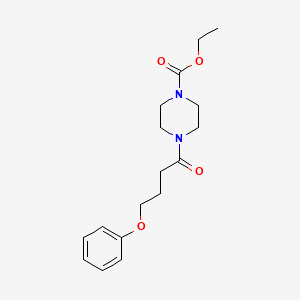![molecular formula C14H17NO6 B4073914 [4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)
[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate
Vue d'ensemble
Description
[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate, also known as MBOA, is a chemical compound that has gained significant attention in scientific research. MBOA is a derivative of the natural plant hormone indole-3-acetic acid (IAA) and is commonly used in the study of plant growth and development.
Mécanisme D'action
The mechanism of action of [4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate involves the inhibition of auxin transport in plant cells. Auxin is a plant hormone that plays a crucial role in the regulation of plant growth and development. This compound inhibits the transport of auxin from the shoot to the root of the plant, leading to the inhibition of root growth and the promotion of shoot growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. Specifically, this compound inhibits the activity of the enzyme indole-3-acetic acid amido synthetase (IAAS), which is responsible for the conversion of IAA to its inactive form. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in plant cells, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate in lab experiments is its specificity for auxin transport inhibition. Additionally, this compound is relatively easy to synthesize and can be used at low concentrations. However, one of the main limitations of using this compound is its potential toxicity to plant cells, which can lead to cell death and reduced growth.
Orientations Futures
There are a number of future directions for research on [4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, research is needed to determine the potential applications of this compound in agriculture, such as the regulation of plant growth and the control of plant pests and diseases. Finally, further research is needed to elucidate the mechanism of action of this compound and its effects on plant gene expression and signaling pathways.
Applications De Recherche Scientifique
[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate has been widely used in scientific research to study the effects of plant hormones on plant growth and development. Specifically, this compound has been shown to inhibit the growth of plant roots and promote the growth of plant shoots. Additionally, this compound has been used to study the effects of plant hormones on the regulation of gene expression.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-N-methylbut-2-yn-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2H2O4/c1-13-9-3-4-10-15-12-7-5-11(14-2)6-8-12;3-1(4)2(5)6/h5-8,13H,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJQZTZLNAVRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#CCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073839.png)
![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)



![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4073867.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4073872.png)
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
